1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
The compound “1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol” is a complex organic molecule. It is also known as Carvedilol Related Compound A . The empirical formula of the compound is C36H43N3O7 .
Molecular Structure Analysis
The molecular weight of the compound is 645.74 . The compound consists of two carbazole groups attached to a propan-2-ol backbone via ether linkages .Physical And Chemical Properties Analysis
The compound has a molecular weight of 645.74 and an empirical formula of C39H39N3O6 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Synthesis and Bioactivity of New Compounds : A study synthesized novel compounds using 1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (carvedilol) and found moderate antifungal and antibacterial activity in most of these compounds (Srinivasulu et al., 2007).
Pharmaceutical Applications in Cardiovascular Diseases : Carvedilol, a drug containing this compound, is used for treating hypertension, stable angina pectoris, and congestive heart failure. Its physical characteristics, stability, synthesis, and pharmacokinetics are detailed in a study (Beattie et al., 2013).
Crystallographic Studies : The crystal structure of a solvate of this compound has been analyzed, providing insights into its molecular configuration and potential for developing pharmaceutical formulations (Chernyshev et al., 2010).
Free Radical Scavenging Activity : Carbazole derivatives, including this compound, have been synthesized and evaluated for their radical scavenging activity. This indicates potential applications in the development of antioxidant therapies (Naik et al., 2010).
Development of Cardiovascular Drugs : Research has focused on the development and production technology of carvedilol tablets, indicating the compound's importance in cardiovascular drug development (Zuev et al., 2003).
Synthesis for β-Blocking Activity : The compound has been used in the synthesis of new drug candidates with potential β-blocking activity, relevant for cardiovascular disorders (Anumula et al., 2007).
Antimicrobial Activity : New carbazole derivatives synthesized using this compound have shown notable antimicrobial activity, suggesting potential applications in antibacterial and antifungal therapies (Kaplancıklı et al., 2012).
properties
IUPAC Name |
1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVSUHNTUBUMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | |
CAS RN |
1391052-16-6 |
Source
|
Record name | 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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